Phorbol-13,20-diacetate

Beschreibung

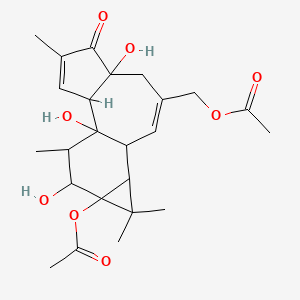

Phorbol-13,20-diacetate is a diterpenoid ester derived from phorbol, a tetracyclic tigliane-type compound. Structurally, it features acetyl groups at the C-13 and C-20 hydroxyl positions (IUPAC name: [(1R,2S,6R,10S,11R,13S,15R)-13-acetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate) . Its synthesis involves oxidation of this compound with chromium trioxide/pyridine to yield phorbol-12-on-13,20-diacetate, followed by selective reduction of the α,β-unsaturated ketone to produce neothis compound, a positional isomer . Key physical properties include:

- Phorbol-12-on-13,20-diacetate: Melting point 144.5–145°C, Rf 0.67 (SiO₂/CH₂Cl₂) .

- Neothis compound: Melting point 172–174°C, Rf 0.52 (SiO₂/CH₂Cl₂) .

Spectroscopic analyses (UV, IR, NMR, and circular dichroism) confirm the absence of electronic interaction between carbonyl groups in phorbol-12-on-13,20-diacetate, excluding a 1,2-diketone structure .

Eigenschaften

CAS-Nummer |

41621-85-6 |

|---|---|

Molekularformel |

C24H32O8 |

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate |

InChI |

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3 |

InChI-Schlüssel |

VCQRVYCLJARKLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions

Phorbol-13,20-diacetate undergoes various chemical reactions, including:

Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Phorbol-13,20-diacetate has a wide range of applications in scientific research:

Wirkmechanismus

Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Esterification Patterns

Phorbol-13,20-diacetate differs from related compounds in ester group positions and substituents:

Protein Kinase C (PKC) Binding and Tumor Promotion

- This compound: Exhibits minimal PKC binding (IC₅₀ = 2300 nM in radioimmunoassays) and lacks tumor-promoting activity . In contrast, TPA (IC₅₀ = 1.7 μM) and phorbol-12,13-diacetate (IC₅₀ = 184 nM) show strong PKC affinity and tumor promotion .

- Phorbol-13-acetate : Retains moderate PKC binding (IC₅₀ = 8.2 nM) but lacks the tumor-promoting efficacy of TPA .

Antiviral and Cytotoxic Effects

- This compound: Demonstrates weak anti-chikungunya virus activity (EC₅₀ = 24.6 ± 7.1 μM, selectivity index = 1.7) compared to 4α-phorbol-12,13-didecanoate (EC₅₀ = 1.5 ± 0.1 μM, SI = 2.2) .

- 12-Deoxythis compound : Shows cytotoxicity against C8166 cells, highlighting structural dependence of bioactivity .

Gene Regulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.